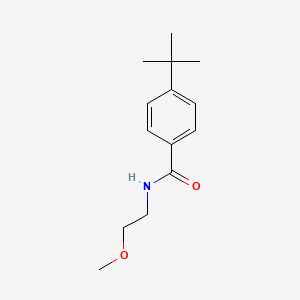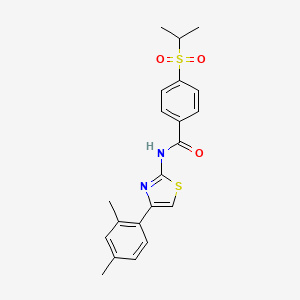
N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine” is a chemical compound that contains a pyrimidin-2-amine group . Pyrimidin-2-amine is a type of heterocyclic aromatic organic compound similar to pyridine .
Synthesis Analysis
While specific synthesis methods for “N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine” were not found, there are general methods for the synthesis of trifluoromethyl amines . A newly developed method based on CF3SO2Na has been disclosed for the trifluoromethylation of secondary amines .Scientific Research Applications
Medicinal Chemistry: PLK4 Inhibition for Cancer Therapy
In medicinal chemistry, this compound has been studied for its potential as a PLK4 inhibitor . PLK4 is a protein kinase implicated in cancer due to its role in cell division. Inhibitors like N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine can help in the development of new anticancer drugs by targeting overexpressed PLK4 in cancer cells, thereby controlling tumor growth.
Pharmacology: Drug Development and Pharmacokinetics
The compound is also relevant in pharmacology, particularly in drug development and studying pharmacokinetics . Its structural features can influence the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates, aiding in the optimization of therapeutic agents.
Analytical Chemistry: Reference Standards for Chemical Analysis
Lastly, in analytical chemistry, such compounds serve as reference standards for chemical analysis . They are used to calibrate instruments and validate methods, ensuring the accuracy and reliability of chemical measurements in research and industry.
Mechanism of Action
Target of Action
Pyrimidin-2-amines are a class of compounds that have been studied for their potential biological activities. For example, some pyrimidin-2-amine derivatives have been found to inhibit certain kinases , which are enzymes that play key roles in signal transduction pathways in cells.
Result of Action
The cellular effects of this compound would depend on the specific kinases it inhibits. In general, kinase inhibitors can affect cell growth and proliferation, and they are often studied for their potential as cancer therapeutics .
properties
IUPAC Name |
N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)7-3-4-13-8(15-7)14-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHRRXNJBQXLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methylpiperidin-1-yl)carbonyl]-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2938360.png)

![3-({[5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2938368.png)
![6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2938369.png)

![11-[2-(4-Morpholinyl)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2938372.png)
![5-[(Pentafluorophenoxy)methyl]-2-furoic acid](/img/structure/B2938373.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2938374.png)
![3-amino-N-(4-ethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2938375.png)



![2-[cyano(3-ethylphenyl)amino]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2938381.png)
